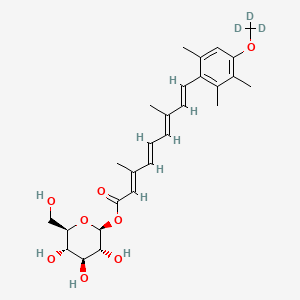
Acitretin-d3 O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acitretin-d3 O- is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. This compound is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation in the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acitretin-d3 O- involves the incorporation of deuterium atoms into the acitretin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of acitretin-d3 O- can involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of acitretin-d3 O- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are employed to monitor the incorporation of deuterium and to separate the desired isomers .
Chemical Reactions Analysis
Types of Reactions
Acitretin-d3 O- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin-d3 O- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Acitretin-d3 O- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acitretin and its metabolites.
Biology: Studied for its effects on cell differentiation and proliferation.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of topical formulations for the treatment of skin disorders
Mechanism of Action
The mechanism of action of acitretin-d3 O- involves its interaction with retinoid receptors in the skin. These receptors, including RXR and RAR, help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization. This leads to a reduction in the thickening of the skin, plaque formation, and scaling .
Comparison with Similar Compounds
Similar Compounds
Etretinate: A precursor to acitretin with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin-d3 O- is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Properties
Molecular Formula |
C27H36O8 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3 |
InChI Key |
HYNDLGJCORMORO-ULJGPOFISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



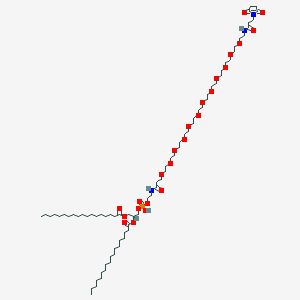
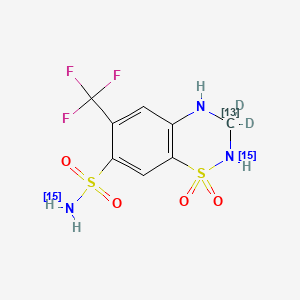
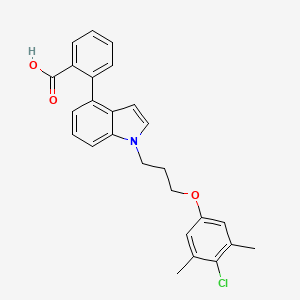
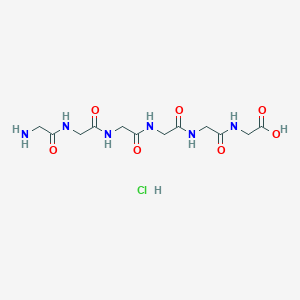
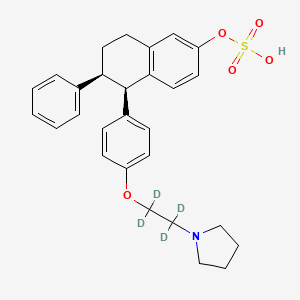
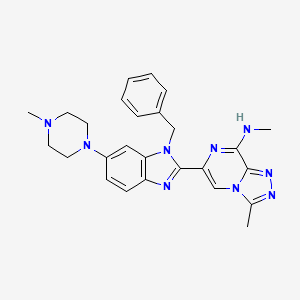
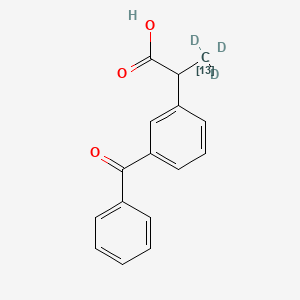
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
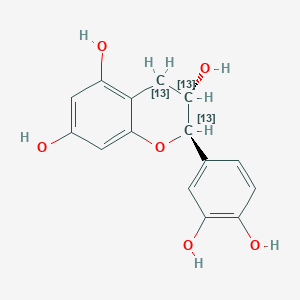

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
